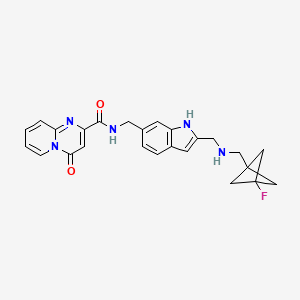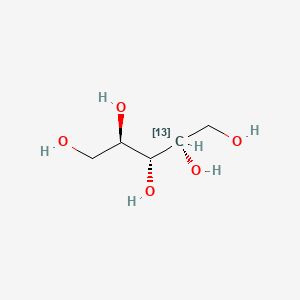
Ribitol-2-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ribitol-2-13C, también conocido como Adonitol-2-13C, es un compuesto marcado con isótopos estables. El ribitol en sí es un alcohol de pentosa cristalino formado por la reducción de la ribosa. El marcaje con 13C se utiliza para el seguimiento y la cuantificación en diversos estudios científicos . El ribitol se encuentra naturalmente en la planta Adonis vernalis y en las paredes celulares de algunas bacterias Gram-positivas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Ribitol-2-13C se sintetiza mediante la reducción de la ribosa-2-13C. El proceso de reducción suele implicar el uso de agentes reductores como el borohidruro de sodio (NaBH4) en condiciones controladas . La reacción se lleva a cabo en una solución acuosa, y el producto se purifica mediante cristalización o cromatografía.
Métodos de producción industrial
La producción industrial de this compound implica la fermentación de glucosa utilizando cepas genéticamente modificadas de Saccharomyces cerevisiae. El proceso de fermentación aumenta el flujo de D-glucosa hacia la vía de las pentosas fosfato, lo que lleva a la producción de D-ribosa y posteriormente a ribitol .
Análisis De Reacciones Químicas
Tipos de reacciones
El Ribitol-2-13C experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: El ribitol puede oxidarse a ribosa o ácido ribónico utilizando agentes oxidantes como el ácido nítrico.
Reducción: El ribitol en sí es un producto de la reducción de la ribosa.
Sustitución: El ribitol puede sufrir reacciones de sustitución en las que los grupos hidroxilo son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: El ácido nítrico (HNO3) se utiliza comúnmente como agente oxidante.
Reducción: El borohidruro de sodio (NaBH4) se utiliza como agente reductor.
Sustitución: Diversos reactivos dependiendo de la sustitución deseada, como los cloruros de acilo para la esterificación.
Productos principales
Oxidación: Ribosa, Ácido ribónico
Reducción: Ribitol
Sustitución: Derivados de ribitol esterificados
Aplicaciones en investigación científica
El this compound tiene una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
Ribitol-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the flux of carbon atoms in biochemical pathways.
Biology: Helps in studying the metabolic pathways in microorganisms and plants.
Medicine: Used in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: Employed in the production of riboflavin (vitamin B2) and other biochemicals.
Mecanismo De Acción
El Ribitol-2-13C ejerce sus efectos integrándose en las vías metabólicas en las que interviene el ribitol. Aumenta el flujo de D-glucosa hacia la vía de las pentosas fosfato, lo que lleva a un aumento de la producción de D-ribosa y ribitol . Esta reprogramación metabólica es particularmente significativa en las células cancerosas, donde la suplementación con ribitol aumenta la glucólisis y la biosíntesis de nucleótidos .
Comparación Con Compuestos Similares
Compuestos similares
Ribosa-2-13C: Una forma marcada de ribosa utilizada en estudios metabólicos similares.
Xilitol-2-13C: Otro alcohol de pentosa utilizado en la investigación metabólica.
Arabitol-2-13C: Un alcohol de azúcar similar utilizado en estudios bioquímicos.
Singularidad
El Ribitol-2-13C es único debido a su marcaje específico en la segunda posición del carbono, lo que permite un seguimiento y una cuantificación precisos en los estudios metabólicos. Su papel en la mejora de la glucólisis y la biosíntesis de nucleótidos en las células cancerosas lo hace particularmente valioso en la investigación médica .
Propiedades
Fórmula molecular |
C5H12O5 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(2S,3R,4R)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i3+1/m0/s1 |
Clave InChI |
HEBKCHPVOIAQTA-KCRQKQFPSA-N |
SMILES isomérico |
C([C@H]([C@H]([13C@H](CO)O)O)O)O |
SMILES canónico |
C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)


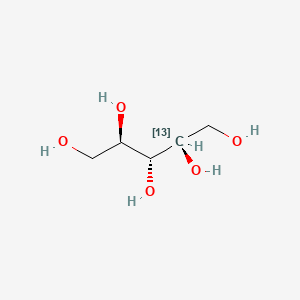


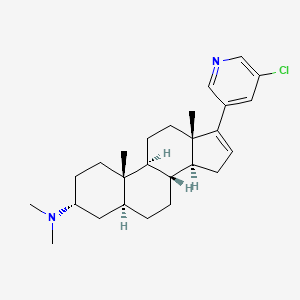
![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
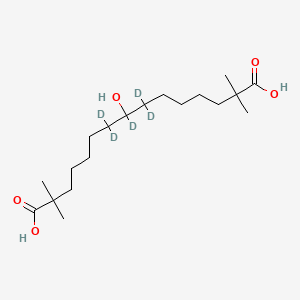
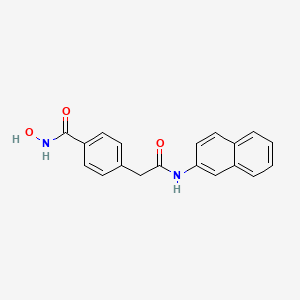
![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
